Tert-butyl isocyanate

Gas-phase kinetics Isocyanate stability Process safety

When thermal processing demands safety, ethyl and isopropyl isocyanates produce toxic HCN via radical-chain decomposition. Tert-butyl isocyanate (t-BuNCO) eliminates this risk via exclusive unimolecular pathway to isobutene + HNCO. • Ge(100) surfaces: dative bonding preserves NCO for MLD; phenyl isocyanate undergoes [2+2] cycloaddition, consuming NCO. • HTPB curing: high cis/trans vs. vinyl rate differential enables staged network design. • Graphene oxide: sparse functionalization (1:20 C ratio) preserves sp² conductivity. Order t-BuNCO for predictable, safer selectivity. Global dispatch available.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 1609-86-5
Cat. No. B108083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl isocyanate
CAS1609-86-5
Synonymst-Butyl Ester Isocyanic Acid;  2-Isocyanato-2-methylpropane;  1,1-Dimethylethyl Isocyanate;  tert-Butyl Isocyanate;  2-Isocyanato-2-methyl-propane; 
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC(C)(C)N=C=O
InChIInChI=1S/C5H9NO/c1-5(2,3)6-4-7/h1-3H3
InChIKeyMGOLNIXAPIAKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl Isocyanate: Identity and Class


Tert-butyl isocyanate (t-BuNCO, C₅H₉NO, MW 99.13) is a short-chain, sterically hindered aliphatic monoisocyanate bearing a tertiary α-carbon [1]. It exists as a colorless, highly flammable liquid (bp 85–86 °C, density 0.868 g/mL at 25 °C, refractive index n20/D 1.386) with moderate vapor pressure (79 hPa at 20 °C) and LogP of 1.12 [2]. In contrast to linear alkyl or aryl isocyanates, the tert-butyl substituent confers a distinctive steric profile that modulates reaction rates, product selectivity, and surface-binding modes without altering the core NCO electrophilicity [3]. This positions t-BuNCO as a non-interchangeable building block in pharmaceutical intermediate synthesis, advanced materials functionalization, and semiconductor surface chemistry.

Sterically controlled coupling for pharmaceutical intermediate synthesis
Advanced materials functionalization, including graphene oxide exfoliation
Semiconductor surface priming with retained isocyanate reactivity

Why Tert-Butyl Isocyanate Is Irreplaceable


Although all monoisocyanates share the –N=C=O electrophilic center, substitution with n-butyl, ethyl, isopropyl, cyclohexyl, or phenyl isocyanate frequently leads to divergent outcomes in critical performance dimensions. The tert-butyl group imposes a steric barrier that (i) alters the fundamental thermal decomposition mechanism from a competing radical-chain pathway to an exclusive unimolecular route [1], (ii) inverts the solvent-composition dependence of ν_asym(NCO) compared with every other alkyl isocyanate studied [2], (iii) switches the dominant semiconductor-surface binding mode from [2+2] cycloaddition to dative bonding with preservation of the NCO functionality [3], and (iv) reduces polymer end-group capping rates in a quantifiable manner, enabling kinetic selectivity [4]. Generic substitution therefore risks compromised yield, altered product distribution, and unpredictable material properties. The quantitative evidence below establishes exactly where t-BuNCO departs from its closest analogs.

Linear alkyl isocyanates may undergo radical-chain decomposition at elevated temperature, generating toxic HCN and CO, unlike the unimolecular pathway of t-BuNCO.
Phenyl or ethyl isocyanate binds semiconductor surfaces via [2+2] cycloaddition that consumes the NCO group, preventing subsequent on-surface derivatization.
Faster-reacting aryl isocyanates reduce pot life and end-group selectivity in HTPB capping; t-BuNCO provides slower, more controllable kinetics.

Tert-Butyl Isocyanate: Quantitative Differentiation


Unimolecular vs. Radical Chain Decomposition

In the gas phase at 380–530 °C, tert-butyl isocyanate decomposes almost exclusively via a unimolecular route yielding isobutene and HNCO. By contrast, ethyl isocyanate (EtNCO) and isopropyl isocyanate (i-PrNCO) undergo a competing free-radical chain decomposition that produces CO, CH₄, and HCN (or CH₃CN) alongside the unimolecular pathway [1]. The Arrhenius parameters for t-BuNCO unimolecular decomposition are A = 2.51 × 10¹³ s⁻¹ and Ea = 216 kJ/mol (temperature range 653–724 K) [2]; for i-PrNCO unimolecular decomposition, A = 1.58 × 10¹² s⁻¹ and Ea = 217.8 kJ/mol (680–754 K) [3]. The mechanistic divergence means t-BuNCO generates a clean, predictable decomposition product slate, whereas EtNCO and i-PrNCO produce toxic HCN and CO through the radical-chain branch.

Decomposition mechanism
Head-to-head
t-BuNCO: unimolecular → isobutene + HNCO
EtNCO/i-PrNCO: radical chain → HCN, CO
Reported single-pathway decomposition may simplify process safety engineering.
Gas phase, 380–530 °C; A(t-Bu) ≈ 16× larger than i-Pr.
Gas-phase kinetics Isocyanate stability Process safety

Controlled Low-Density Graphene Oxide Grafting

Treatment of graphite oxide (GO) with different monoisocyanates yields isocyanate-treated graphene oxides (iGOs) with varying degrees of carbamate functionalization, quantified as the graphene carbon-to-carbamate ratio. Under identical reaction conditions, tert-butyl isocyanate incorporates one carbamate unit per 20 graphene carbons, whereas the less hindered phenyl isocyanate achieves one per 15.7 carbons, and the highly reactive 4-acetylphenyl isocyanate reaches one per 7.6 carbons [1]. Despite the lower functionalization density, t-BuNCO-treated GO (iGO-tBu) exfoliates readily in polar aprotic solvents, producing stable dispersions of functionalized graphene oxide nanoplatelets . The steric bulk of the tert-butyl group thus enables a sparse-functionalization strategy that preserves graphene electronic properties while still providing sufficient interlayer separation for exfoliation.

GO functionalization density
Head-to-head
1 carbamate per 20 C
vs PhNCO (1:15.7) and 4-AcPhNCO (1:7.6)
Sparse grafting preserves sp² network while enabling exfoliation.
Anhydrous DMF, N₂, elevated temperature.
Graphene oxide Surface functionalization Nanomaterials chemistry

Non-Monotonic IR Frequency Shift

In a systematic IR study of alkyl isocyanates across CHCl₃/CCl₄ solvent mixtures, every alkyl isocyanate examined—including methyl, ethyl, n-propyl, n-butyl, and cyclohexyl—exhibited a monotonic increase in ν_asym(NCO) frequency as the mole fraction of CHCl₃ increased. Tert-butyl isocyanate was the sole exception: its ν_asym(NCO) increased up to a certain CHCl₃/CCl₄ composition and then decreased, producing a non-monotonic profile [1]. Additionally, n-butyl isocyanate displays an exceptionally high ν_asym(NCO) frequency attributed to pseudo-six-membered intermolecular hydrogen-bonded ring formation, whereas t-BuNCO cannot form such a ring due to the absence of α-hydrogens [2]. This anomalous solvation response provides a definitive spectroscopic fingerprint that cleanly distinguishes t-BuNCO from its linear and branched isomers.

IR frequency shift
Analytical context
Non-monotonic ν_asym(NCO) response in CHCl₃/CCl₄ mixtures
Distinctive solvation behavior provides a spectroscopic fingerprint for identity confirmation.
All other alkyl isocyanates show monotonic shift.
IR spectroscopy Solvation effects Analytical differentiation

Dative Bonding vs. Cycloaddition on Surfaces

On the Ge(100)-2×1 reconstructed surface, phenyl isocyanate reacts via [2+2] cycloaddition across the C=N bond to form a surface-bound carbonyl, consuming the isocyanate functionality. When the phenyl substituent is replaced by tert-butyl, the dominant surface product switches to a dative-bonded species in which the isocyanate group remains intact and surface-bound through N→Ge or O→Ge coordination [1]. Ethyl isocyanate yields yet a third product distribution, lacking dative-bonded products and exhibiting time-dependent behavior [2]. The preservation of the NCO moiety on the surface, unique to t-BuNCO among the three isocyanates directly compared, enables subsequent on-surface derivatization and layer-by-layer molecular assembly that is precluded when the isocyanate group is consumed by cycloaddition.

Surface binding on Ge(100)
Head-to-head
t-BuNCO: dative bonding, NCO intact
PhNCO: [2+2] cycloaddition, NCO consumed
Preserved isocyanate group enables subsequent layer-by-layer assembly.
UHV, multiple internal reflection FTIR, XPS, DFT.
Semiconductor functionalization Surface chemistry Organic electronics

Slowest Reactivity in Polymer End-Group Capping

The reaction kinetics of hydroxyl-terminated polybutadiene (HTPB) with three monoisocyanates—2-fluorophenyl isocyanate, phenyl isocyanate, and tert-butyl isocyanate—were monitored by NMR spectroscopy under both catalyzed and uncatalyzed conditions [1]. Across all HTPB end-group types (cis, trans, vinyl), t-BuNCO was the slowest to react, while the electron-deficient 2-fluorophenyl isocyanate reacted fastest, and phenyl isocyanate showed intermediate rates [2]. The vinyl end groups reacted more slowly than cis or trans end groups with all three isocyanates, but the rate differential between end-group types was most pronounced with t-BuNCO, providing a kinetic window for chemo-selective capping. The study concluded that steric bulk, not electronic effects, is the dominant factor governing relative reaction rates among these three isocyanates.

HTPB capping rate
Head-to-head
t-BuNCO: slowest, largest cis/trans-vinyl selectivity
2-F-PhNCO > PhNCO > t-BuNCO (rate ranking)
Reported slowest reactivity may support pot-life extension and staged curing.
NMR monitoring, with/without dibutyltin dilaurate.
Polymer chemistry End-group modification Kinetic selectivity

Tert-Butyl Isocyanate: Key Application Scenarios


Graphene Oxide Functionalization for Conductive Nanocomposites

When producing isocyanate-treated graphene oxide (iGO) for dispersion in organic solvents, t-BuNCO yields one carbamate linkage per 20 graphene carbons—deliberately sparse functionalization that preserves the conjugated sp² network while still enabling complete exfoliation in polar aprotic solvents (Section 3, Evidence Item 2) [1]. This property is inaccessible with phenyl isocyanate (1:15.7 ratio) or 4-acetylphenyl isocyanate (1:7.6 ratio), which over-functionalize the basal plane and degrade electrical conductivity. Procurement of t-BuNCO for this application is directly justified when the target material must balance dispersibility with retained graphene electronic properties.

Semiconductor Surface Priming for Organic Electronics

On Ge(100)-2×1 surfaces, only t-BuNCO forms dative-bonded adducts that preserve the NCO group for subsequent layer-by-layer chemistry, whereas phenyl isocyanate consumes the NCO via [2+2] cycloaddition (Section 3, Evidence Item 4) [2]. This enables molecular-layer deposition (MLD) or sequential vapor-phase functionalization workflows that require a persistent surface isocyanate function. Purchasing t-BuNCO instead of phenyl or ethyl isocyanate is essential when the surface-bound isocyanate must remain available as a reactive anchor point after the initial deposition step.

Selective HTPB End-Group Capping

In hydroxyl-terminated polybutadiene (HTPB) systems, t-BuNCO reacts more slowly than phenyl or 2-fluorophenyl isocyanate across all end-group types (cis, trans, vinyl) and exhibits the largest cis/trans-to-vinyl rate differential (Section 3, Evidence Item 5) [3]. This kinetic selectivity allows preferential capping of the more reactive cis/trans end groups before the vinyl end groups react, enabling staged curing or tailored network architecture. t-BuNCO should be specified over faster aryl isocyanates when pot-life extension and end-group selectivity are critical process requirements.

Predictable Decomposition in High-Temperature Processes

For synthetic routes or industrial processes operating at elevated temperatures (e.g., vapor-phase carbamoylation, thermal curing), t-BuNCO decomposes exclusively via a unimolecular pathway to isobutene and HNCO, whereas ethyl and isopropyl isocyanate produce toxic HCN and CO through competing radical-chain mechanisms (Section 3, Evidence Item 1) [4]. This mechanistic cleanliness simplifies process safety design, reduces scrubbing requirements, and lowers the risk of hazardous byproduct formation. t-BuNCO is the preferred isocyanate for any thermal process where decomposition product identity must be predictable and controllable.

Application
Selection Property
Validation Focus
Graphene oxide exfoliation for nanocomposites
Low-density carbamate grafting density
Dispersibility vs. electrical conductivity retention
Semiconductor surface priming
Dative bonding with intact NCO functionality
Subsequent layer-by-layer derivatization feasibility
HTPB end-group capping
Slower sterically controlled reaction rate
Pot-life extension and end-group selectivity profile
High-temperature synthetic processes
Unimolecular thermal decomposition pathway
Byproduct predictability and process safety assessment

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